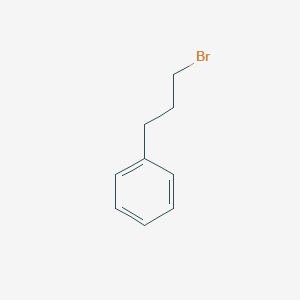

(3-Bromopropyl)benzene

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-bromopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZQWZJMTBCUFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060924 | |

| Record name | (3-Bromopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1-Bromo-3-phenylpropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19328 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | 1-Bromo-3-phenylpropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19328 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

637-59-2 | |

| Record name | 1-Bromo-3-phenylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromopropyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Bromopropyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133438 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (3-bromopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3-Bromopropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-bromopropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3-BROMOPROPYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VX623QN9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Preparations

Established Laboratory Synthesis Routes

Traditional laboratory-scale synthesis of (3-Bromopropyl)benzene primarily relies on the transformation of readily available precursors. These methods are well-documented and provide reliable routes to the target compound.

A common and direct method for synthesizing this compound is the bromination of 3-phenyl-1-propanol (B195566). This reaction typically involves the use of a brominating agent to replace the hydroxyl group with a bromine atom. Reagents such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) are frequently employed for this conversion. The reaction of 3-phenyl-1-propanol with sodium bromide in the presence of a strong acid like sulfuric acid facilitates an SN2 reaction, where the hydroxyl group is displaced by the bromide ion. bartleby.comodinity.com This method is effective, with reported yields of around 75%. odinity.com The reaction conditions, particularly temperature, must be carefully controlled to prevent side reactions. odinity.com

Another approach within this category is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and bromine (Br₂) or another bromine source like carbon tetrabromide (CBr₄). This one-pot method converts 3-phenylpropanol directly to this compound. The reaction proceeds through the formation of a phosphonium (B103445) bromide intermediate, which is then displaced by the bromide ion.

Nucleophilic substitution reactions provide a versatile route to this compound. One common strategy involves the tosylation of 3-phenyl-1-propanol, followed by displacement of the tosylate group with a bromide ion. The alcohol is first reacted with tosyl chloride (TsCl) in the presence of a base like triethylamine (B128534) to form the corresponding tosylate. This tosylate is then treated with a bromide salt, such as sodium bromide or tetrabutylammonium (B224687) bromide (TBAB), to yield this compound. rsc.org TBAB can act as a phase-transfer catalyst, enhancing the reaction rate. rsc.org

Alternatively, precursors like 3-phenylpropyl chloride can undergo nucleophilic substitution with a bromide salt, such as sodium bromide in a suitable solvent like acetone, to produce this compound. Another precursor route starts with the Friedel-Crafts alkylation of benzene (B151609) with 1-bromo-3-chloropropane (B140262) to directly form this compound. chemchart.com

Beyond the direct bromination of alcohols, other halogenation strategies can be employed. Radical bromination of propylbenzene (B89791) using N-Bromosuccinimide (NBS) in the presence of a radical initiator can lead to the formation of this compound, although selectivity can be a challenge. chemchart.com

More advanced methods include photoredox catalysis, which allows for the C(sp²)–H chlorination of aromatic compounds using NaCl as the chlorine source. rsc.org While this example focuses on chlorination, similar principles could be adapted for bromination. This approach offers mild reaction conditions and high functional group tolerance. rsc.org

Nucleophilic Substitution Approaches Utilizing Precursors

Scalable and Sustainable Industrial Production Methods

For large-scale production, laboratory methods are often adapted and optimized for efficiency, safety, and sustainability.

Transitioning from laboratory to industrial scale requires careful optimization of reaction parameters to maximize yield and minimize costs. For the bromination of 3-phenyl-1-propanol, this includes optimizing the stoichiometry of reagents, reaction temperature, and reaction time. For instance, in reactions involving sodium bromide and sulfuric acid, using more than 1.2 equivalents of NaBr was found to have no significant impact on the yield. odinity.com The choice of solvent is also critical, with polar aprotic solvents like THF or DMF often improving yields in nucleophilic substitution reactions. Purification methods such as fractional distillation under reduced pressure are employed to obtain high-purity products on a large scale.

Continuous flow chemistry has emerged as a powerful tool for the industrial synthesis of fine chemicals, including this compound. smolecule.comsmolecule.comvulcanchem.com Flow reactors offer several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation. These systems allow for precise control over reaction conditions, leading to higher yields and purity. smolecule.com For the synthesis of this compound and its derivatives, continuous flow bromination can be implemented, offering a scalable and efficient production method. The adoption of flow technology aligns with the principles of green chemistry by reducing waste and improving energy efficiency.

Optimization of Reaction Conditions for Large-Scale Synthesis

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of increasing focus, aiming to reduce environmental impact and enhance safety and efficiency. These approaches concentrate on minimizing hazardous waste, avoiding harsh reagents, and reducing energy consumption. Key strategies include the use of phase-transfer catalysis, reactions in aqueous media or ionic liquids, and the development of solvent-free procedures.

A significant advancement in the green synthesis of this compound involves the use of phase-transfer catalysis (PTC). PTC facilitates the reaction between reactants located in different immiscible phases, such as a solid or aqueous phase and an organic phase. egyankosh.ac.inijirset.com This technique can accelerate reaction rates, allow for milder reaction conditions, and often leads to higher yields with fewer byproducts. egyankosh.ac.inijirset.com For instance, the synthesis of alkyl halides like this compound can be achieved using a phase-transfer catalyst to transport a bromide ion from an aqueous or solid phase into an organic phase containing the alcohol precursor, 3-phenyl-1-propanol. egyankosh.ac.in Tetrabutylammonium bromide (TBAB) is one such catalyst used for this type of bromide substitution. This method aligns with green chemistry by potentially allowing the use of water instead of hazardous organic solvents and reducing waste. ijirset.com

Another green approach is the use of ionic liquids as reaction media. The reaction of 3-phenylpropanol methanesulfonate (B1217627) with 1-n-butyl-3-methylimidazolium bromide at 50°C has been reported to produce this compound with a 100% yield in one hour under an inert atmosphere. lookchem.com Ionic liquids are considered "green" solvents due to their low vapor pressure, which minimizes air pollution.

Solvent-free synthesis is another cornerstone of green chemistry applied to this compound. One method involves the reaction of 3-phenyl-1-propanol with sodium bromide on a solid support like Montmorillonite K-10 clay, often accelerated by microwave irradiation. This avoids the use of volatile and often toxic organic solvents entirely.

The use of polymer-supported reagents also represents a greener alternative. For example, polystyrene-supported triphenylphosphine dibromide has been used to convert 3-phenyl-1-propanol to this compound in chloroform, achieving a quantitative yield. lookchem.com The key advantage here is the simplification of product purification; the spent reagent and byproducts are attached to the solid polymer support and can be easily removed by filtration, thus minimizing the use of solvents for chromatography.

These innovative methodologies demonstrate a commitment to developing more sustainable and environmentally responsible chemical syntheses. The table below provides a comparative overview of various green synthetic methods for preparing this compound.

| Starting Material | Reagents/Catalyst | Solvent/Conditions | Key Green Advantage | Yield (%) |

| 3-phenylpropanol methanesulfonate | 1-n-butyl-3-methylimidazolium bromide | Ionic Liquid, 50°C, 1h | Use of green solvent (ionic liquid), high efficiency | 100 |

| 3-Phenyl-1-propanol | Polystyrene-supported triphenylphosphine dibromide | Chloroform, 61°C, 3h | Simplified purification, reduced solvent waste | 100 |

| 3-phenylpropyl 4-methylbenzenesulfonate | 1-n-butyl-3-methylimidazolium bromide | Ionic Liquid, 50°C, 1h | Use of green solvent, high efficiency | 100 |

| 3-Phenyl-1-propanol | Tetrabutylammonium bromide (TBAB) | Acetone, 40-80°C | Phase-transfer catalysis enhances reaction kinetics | >90 |

| 3-Phenyl-1-propanol | Sodium bromide / Montmorillonite K-10 | Solvent-free, Microwave | Avoidance of organic solvents, rapid reaction | Not Specified |

Reaction Mechanisms and Pathways

Nucleophilic Substitution Reactions at the Alkyl Halide Moiety

The carbon-bromine bond in (3-bromopropyl)benzene is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. This facilitates nucleophilic substitution, a fundamental reaction class for this compound.

SN1 and SN2 Mechanistic Investigations

The substitution of the bromine atom in this compound can proceed through either a unimolecular (S(_N)1) or a bimolecular (S(_N)2) mechanism, with the predominant pathway depending on the reaction conditions. libretexts.orgyoutube.com

The S(_N)2 mechanism involves a concerted, one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide ion departs. masterorganicchemistry.comyoutube.com This backside attack leads to an inversion of the stereochemical configuration at the carbon center. masterorganicchemistry.combrainly.com The reaction rate is dependent on the concentrations of both the this compound substrate and the nucleophile. youtube.com Given that this compound is a primary alkyl halide, the S(_N)2 pathway is generally favored due to the relatively unhindered nature of the carbon atom bearing the bromine, which allows for easier access by the nucleophile. masterorganicchemistry.comyoutube.com

The S(_N)1 mechanism , in contrast, is a two-step process. youtube.comyoutube.com The first and rate-determining step is the spontaneous dissociation of the leaving group (bromide) to form a primary carbocation intermediate. masterorganicchemistry.com This carbocation is then rapidly attacked by the nucleophile in the second step. masterorganicchemistry.com Because the carbocation is planar, the nucleophile can attack from either side, leading to a mixture of enantiomers if the carbon were chiral, a process known as racemization. masterorganicchemistry.com However, primary carbocations are inherently unstable, making the S(_N)1 pathway less favorable for this compound under most conditions. masterorganicchemistry.com

Stereochemical Outcomes of Nucleophilic Substitution

For this compound itself, the carbon atom bearing the bromine is not a stereocenter. However, if we consider a substituted analogue like (3S)- or (3R)-(3-bromobutyl)benzene, the stereochemical outcome of the substitution reaction becomes significant.

S(_N)2 reactions proceed with a predictable inversion of stereochemistry . masterorganicchemistry.combrainly.com The backside attack of the nucleophile forces the other three groups on the carbon to "flip" like an umbrella in the wind. masterorganicchemistry.com

S(_N)1 reactions , due to the formation of a planar carbocation intermediate, result in racemization . masterorganicchemistry.com The nucleophile can attack the flat carbocation from either face with roughly equal probability, leading to a mixture of retention and inversion products. masterorganicchemistry.com

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is also a valuable substrate in transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org While traditionally used for coupling aryl or vinyl halides, recent advancements have extended its utility to alkyl halides like this compound. libretexts.org

The general catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with this compound to form a palladium(II) intermediate. libretexts.org This is often the rate-determining step. libretexts.org

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

A significant challenge in the cross-coupling of alkyl halides is the competing β-hydride elimination pathway, which can reduce the efficiency of the desired coupling reaction.

Exploration of Catalyst Systems and Ligand Architectures

The success of the Suzuki-Miyaura coupling of alkyl halides like this compound heavily relies on the design of the palladium catalyst, particularly the supporting ligands. acs.org

Catalyst Systems:

Homogeneous Catalysts: These are soluble in the reaction medium and often consist of a palladium precursor like Pd(OAc)(_2) or Pd(_2)(dba)(_3), combined with a phosphine (B1218219) ligand. libretexts.orgmdpi.com

Heterogeneous Catalysts: These catalysts are in a different phase from the reaction mixture, often supported on materials like magnetic nanoparticles (e.g., Fe(_3)O(_4)), which allows for easy separation and recycling of the catalyst. mdpi.com

Ligand Architectures: The ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity. For coupling alkyl halides, bulky and electron-donating ligands are generally required. libretexts.org

Bulky Phosphine Ligands: Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have shown exceptional activity, allowing reactions to be performed at low catalyst loadings and even at room temperature for some substrates. acs.org The bulk of the ligand is thought to promote reductive elimination and suppress side reactions. acs.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust bonds with palladium, leading to highly stable and active catalysts. researchgate.net They have been successfully employed in Suzuki-Miyaura couplings, sometimes supported on polymers or magnetic nanoparticles to facilitate reuse. mdpi.comresearchgate.net

Pincer Ligands: These are tridentate ligands that bind to the metal center in a meridional fashion, forming a highly stable complex. Nickel pincer complexes have been systematically studied for their efficacy in alkyl-alkyl Suzuki-Miyaura and Kumada cross-coupling reactions. thieme-connect.comepfl.ch

Recent research has also explored the use of more sustainable and earth-abundant iron-based catalysts for the Suzuki-Miyaura coupling of alkyl halides, including this compound, with alkyl boranes. researchgate.net

Table 2: Common Catalyst Systems for Suzuki-Miyaura Coupling of Alkyl Halides

| Catalyst System | Key Features | Example Application/Reference |

|---|---|---|

| Pd(OAc)₂ / SPhos | Highly active, allows for low catalyst loading and room temperature reactions. acs.org | Coupling of aryl chlorides. acs.org |

| Pd-NHC@Eu-BCI | Heterogeneous catalyst, reusable. researchgate.net | Coupling of bromobenzene (B47551) with phenylboronic acid. researchgate.net |

| Fe(II) anilido-aldimine complex | Earth-abundant metal catalyst, effective for alkyl-alkyl and alkyl-aryl coupling. researchgate.net | Coupling of this compound with B-cyclopropyl-9-BBN. researchgate.net |

| Nickel NNN Pincer Complexes | Efficient for alkyl-alkyl cross-coupling reactions. epfl.ch | Kumada and Suzuki-Miyaura reactions of primary and secondary alkyl halides. epfl.ch |

Nickel-Catalyzed Reductive Coupling Strategies

Radical Pathway Elucidation in Nickel Catalysis

Radical Reaction Pathways Involving the this compound Scaffold

The this compound scaffold readily participates in reactions involving radical intermediates, largely due to the relative ease of generating the 3-phenylpropyl radical from the C-Br bond. These pathways are not limited to the metal-catalyzed reactions discussed previously.

Photochemical methods, in particular, provide a mild way to initiate radical reactions. For instance, in dual photoredox/nickel catalysis, an iridium or ruthenium-based photosensitizer can be excited by visible light. rsc.org The excited photosensitizer can then initiate a process that leads to the formation of an alkyl radical from this compound. This radical can then be intercepted in a catalytic cycle. chinesechemsoc.orgunica.it In one system, the merger of benzophenone (B1666685) photocatalysis and silyl (B83357) radical-induced halogen atom transfer (XAT) was used to generate carbon-centered radicals from alkyl bromides, which then entered a nickel catalytic cycle. unica.it

The generated 3-phenylpropyl radical is a key intermediate whose fate determines the reaction outcome. It can be trapped by an activated olefin in a Giese-type addition, recombine with a metal center (like NiII) to form an organometallic (NiIII) species, or participate in other radical chain processes. chinesechemsoc.orgrsc.org The non-selective nature of free-radical halogenation of alkanes makes it a less suitable method for the specific synthesis of primary bromoalkanes like this compound from the corresponding alkane, as it would lead to a mixture of products. pearson.com However, the controlled generation of the 3-phenylpropyl radical from this compound is a cornerstone of many modern synthetic methods.

Benzylic Radical Formation and Reactivity

The term "benzylic position" refers to the carbon atom directly attached to a benzene (B151609) ring. masterorganicchemistry.com The C-H bonds at this position are weaker than typical alkyl C-H bonds because the radical formed upon hydrogen abstraction is stabilized by resonance. masterorganicchemistry.com This stabilization arises from the delocalization of the unpaired electron across the pi-electron system of the aromatic ring. numberanalytics.com

While this compound does not have a benzylic C-H bond at the carbon bearing the bromine, understanding benzylic radical principles is key. For instance, propylbenzene (B89791), a related compound, undergoes bromination with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide, yielding (1-bromopropyl)benzene. libretexts.orglibretexts.org This reaction proceeds via the abstraction of a benzylic hydrogen to form a resonance-stabilized benzylic radical, which then reacts with bromine. libretexts.orglibretexts.org

In the context of this compound, radical formation would occur at the carbon bearing the bromine, but this is a primary alkyl radical, not a benzylic one. The stability of radicals generally follows the order: tertiary > secondary > primary. Benzylic and allylic radicals are particularly stable due to resonance. masterorganicchemistry.com The formation of a primary radical from this compound is less favorable than the formation of a benzylic radical from a compound like propylbenzene. masterorganicchemistry.compearson.com

Photoredox Catalysis and Radical Generation

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating reactive radical intermediates under mild conditions. beilstein-journals.org This methodology has been applied to generate alkyl radicals from precursors like alkyl bromides. nih.gov In these reactions, a photocatalyst, upon excitation by light, can engage in either an oxidative or reductive quenching cycle.

For a compound like this compound, a reductive quenching cycle could be employed. The excited photocatalyst is reduced by a sacrificial electron donor. The resulting highly reducing photocatalyst can then transfer an electron to the this compound. This process leads to the formation of a radical anion, which subsequently undergoes cleavage of the carbon-bromine bond to generate a 3-phenylpropyl radical. beilstein-journals.org

Recent studies have shown the utility of this compound in photoredox sp3-C-H alkylation/arylation reactions, which allows for the formation of new carbon-carbon bonds under mild conditions. For example, photoredox-mediated radical/polar crossover processes have been developed for the synthesis of saturated nitrogen heterocycles. nih.gov In such a process, a photocatalytically generated alkyl radical, such as one derived from a 3-halopropylsilicate, adds to an imine. nih.gov The subsequent reduction of the intermediate nitrogen-centered radical triggers an anionic ring closure to form pyrrolidines, piperidines, and azepanes. nih.gov

Stereocontrol in Radical Cyclizations

Achieving stereocontrol in radical cyclizations is a significant challenge in organic synthesis because radical intermediates are often transient and planar or rapidly inverting. bbhegdecollege.com However, various strategies have been developed to influence the stereochemical outcome of these reactions.

One approach involves the use of chiral Lewis acids to mediate cascade radical addition-cyclization-trapping reactions. This method has been shown to proceed with good enantio- and diastereoselectivities, yielding chiral γ-lactams. rsc.org Another strategy employs biocatalysis, using evolved cytochrome P450 enzymes to perform stereoselective atom transfer radical cyclization (ATRC). nih.gov This enzymatic approach provides a means to control the stereochemistry of transient free radical intermediates. nih.gov The proposed mechanism involves an initial halogen atom transfer from the substrate to the enzyme's iron center, generating a carbon-centered radical. This radical then undergoes cyclization, and a subsequent halogen atom rebound from the enzyme completes the catalytic cycle, yielding the cyclized product with controlled stereochemistry. nih.gov

While specific examples detailing stereocontrol in radical cyclizations starting directly from this compound are not prevalent in the provided search results, the principles from related systems are applicable. The key is to create a chiral environment around the radical intermediate, which can be achieved through chiral auxiliaries, chiral catalysts (like Lewis acids or enzymes), or by controlling the conformation of the substrate during the cyclization event.

Cyclization Reactions and Annulation Strategies

Intramolecular Reactivity for Cyclic Compound Formation

This compound is a versatile precursor for the synthesis of cyclic compounds through intramolecular reactions. The presence of the reactive C-Br bond and the phenyl ring within the same molecule allows for cyclization to form new rings.

A notable example is the intramolecular cyclization of 1-(3-bromopropyl)uracils, which proceeds smoothly under basic conditions to yield cyclic ethers as the major products through O-alkylation. rsc.org This intramolecular reaction competes with intermolecular N-alkylation. rsc.org

In another instance, N-methyl-2-(3-bromopropylamino)benzamides can be treated with phosphorus trichloride (B1173362) followed by intramolecular cyclization in the presence of sodium hydride to afford tricyclic γ-phosphonolactams. beilstein-journals.org Similarly, heating 1-(3-bromopropyl)indoline (B1375100) with aluminum chloride (AlCl₃) in decalin induces cyclization to form julolidine (B1585534) derivatives via a carbocation intermediate, followed by an electrophilic aromatic substitution.

Radical cyclizations are also a key strategy. For example, n-tributyltin hydride (TBTH) can mediate the cyclization of aryl halides. A highly regioselective endo-trig-aryl radical cyclization has been developed for the synthesis of benzofused seven-, eight-, and nine-membered cyclic amines from iodoolefins. clockss.org

Access to Diverse Ring Systems via this compound Precursors

The use of this compound and its derivatives as precursors provides access to a wide variety of ring systems through different annulation strategies, which involve the formation of a new ring onto an existing one.

A formal (3+2) annulation strategy has been reported for the synthesis of multi-substituted furan-3-carbothioates, where the choice of an isoindoline-1,3-dione-derived propargyl alcohol was crucial. researchgate.net While not directly using this compound, this illustrates the type of complex ring systems that can be built using functionalized building blocks. The synthesis of various heterocyclic systems, such as 1,2-azaphospholidine 2-oxides, has been achieved through cyclization and annulation strategies using precursors like diethyl 3-bromopropylphosphonate. beilstein-journals.org

Furthermore, this compound can be used in the synthesis of ligands for various applications. For example, it has been used in the synthesis of sigma receptor ligands by alkylating spirocyclic or bicyclic diamine scaffolds. nih.gov It has also been employed in the synthesis of VEGFR2 inhibitors, where it is used to link different heterocyclic moieties. researchgate.net These examples highlight how the 3-phenylpropyl moiety, derived from this compound, can be incorporated into larger, more complex cyclic and polycyclic structures.

Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. ambeed.com The substituent already present on the ring, in this case, the 3-bromopropyl group, influences the rate and regioselectivity of the reaction.

The alkyl group (-CH₂CH₂CH₂Br) is an ortho-, para-director and an activating group. This means that incoming electrophiles will preferentially add to the positions ortho (C2 and C6) and para (C4) to the alkyl chain. The activating nature of the alkyl group makes the ring more reactive towards electrophiles than benzene itself.

Typical EAS reactions include:

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, yielding a mixture of ortho- and para-nitrothis compound.

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) introduces a halogen atom onto the ring.

Friedel-Crafts Alkylation: Reaction with an alkyl halide (R-Cl) and a Lewis acid (e.g., AlCl₃) introduces an alkyl group. However, the existing alkyl chain can undergo rearrangements, and the ring's activation can lead to polyalkylation. vaia.com

Friedel-Crafts Acylation: Reaction with an acyl halide (RCOCl) or anhydride (B1165640) and a Lewis acid introduces an acyl group (-COR). This reaction is generally preferred over alkylation as it does not suffer from rearrangements or polyacylation.

The presence of the bromine atom on the propyl chain is generally not expected to significantly alter the directing effect of the alkyl group, as it is three carbons away from the ring. Therefore, the 3-bromopropyl group behaves primarily as a simple alkyl group in determining the outcome of EAS reactions. ambeed.com

Interactive Data Table: Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 1-(3-Bromopropyl)-2-nitrobenzene, 1-(3-Bromopropyl)-4-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 1-Bromo-4-(3-bromopropyl)benzene, 1-Bromo-2-(3-bromopropyl)benzene (B2892564) |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-(3-Bromopropyl)phenyl)ethan-1-one, 1-(2-(3-Bromopropyl)phenyl)ethan-1-one |

Regioselectivity and Reactivity Studies of the Propyl Substituent

The propyl substituent in this compound offers two primary sites for reaction: the carbon atom bonded to the bromine (C1) and the benzylic carbon atom (C3). The reactivity at these positions is influenced by several factors, including the nature of the reagent and the reaction conditions.

The bromine atom on the propyl chain is a good leaving group, making the C1 position susceptible to nucleophilic substitution reactions. Nucleophiles such as hydroxide (B78521) ions (OH-) or amines (NH2-) can replace the bromine atom, leading to the formation of various substituted benzene derivatives. For instance, reaction with sodium hydroxide can yield 3-phenylpropanol, while reaction with ammonia (B1221849) can produce 3-aminopropylbenzene.

Recent studies have highlighted the use of this compound in photoredox sp3-C-H alkylation/arylation reactions, demonstrating its utility in the late-stage functionalization of complex molecules under mild conditions. In Ni-catalyzed reactions, this compound has been shown to achieve high yields (91%), suggesting optimal oxidative addition kinetics compared to its chlorinated or iodinated counterparts.

The reactivity of the C-Br bond is central to many of the applications of this compound. The compound is widely used as an alkylating agent in organic synthesis, particularly in cross-coupling reactions and nucleophilic substitutions. The electrophilic nature of the bromine atom facilitates bond formation with nucleophiles or transition metal catalysts.

It has been noted that while iodo-analogs like (3-iodopropyl)benzene are more reactive, they are also less stable. Conversely, chloro-derivatives such as (3-chloropropyl)benzene require more stringent conditions for activation. This positions this compound as having a favorable balance between reactivity and stability for many synthetic applications.

In the context of reductive alkylsilylation of acrylonitrile, this compound has been used as a carbon electrophile. nih.gov Studies involving radical scavengers like TEMPO have suggested that these reactions can proceed through a radical mechanism. nih.gov

The following table summarizes the types of reactions involving the propyl substituent of this compound:

| Reaction Type | Reagent(s) | Product(s) | Reference(s) |

| Nucleophilic Substitution (Hydroxylation) | Sodium hydroxide (NaOH) | 3-Phenylpropanol | |

| Nucleophilic Substitution (Amination) | Ammonia (NH3) | 3-Aminopropylbenzene | |

| Reduction | Lithium aluminum hydride (LiAlH4) or H2/Pd | 3-Phenylpropane | |

| Oxidation | Potassium permanganate (B83412) (KMnO4) or Chromium trioxide (CrO3) | Benzoic acid or related oxidized products | |

| Reductive Alkylsilylation | Acrylonitrile, chlorodimethyl(vinyl)silane, NiBr2·DME, Zn | Alkylsilanes | nih.gov |

Halogenation, Nitration, and Sulfonation of Substituted Benzenes

Halogenation: The introduction of a halogen atom (e.g., bromine or chlorine) onto the benzene ring of this compound can be achieved using standard halogenating agents in the presence of a Lewis acid catalyst, such as FeBr3 or AlCl3. smolecule.com The alkyl group directs the incoming electrophile to the ortho and para positions. For example, bromination of this compound would be expected to yield a mixture of 1-bromo-2-(3-bromopropyl)benzene and 1-bromo-4-(3-bromopropyl)benzene. cymitquimica.com

Nitration: Nitration of the aromatic ring is typically carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). smolecule.comuomustansiriyah.edu.iq The electrophile in this reaction is the nitronium ion (NO2+). uomustansiriyah.edu.iq Similar to halogenation, the 3-bromopropyl group will direct the nitro group to the ortho and para positions of the benzene ring.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO3H) onto the aromatic ring. This is commonly achieved by reacting the benzene derivative with fuming sulfuric acid (a solution of SO3 in H2SO4). uomustansiriyah.edu.iqnumberanalytics.com The electrophile is sulfur trioxide (SO3). numberanalytics.com The sulfonation of this compound would also result in ortho- and para-substituted products. This reaction is reversible, and the sulfonic acid group can be removed by heating in dilute aqueous acid. uomustansiriyah.edu.iq

The table below provides an overview of these electrophilic aromatic substitution reactions on this compound:

| Reaction | Reagents | Expected Major Products | Reference(s) |

| Bromination | Br2 / FeBr3 | 1-Bromo-2-(3-bromopropyl)benzene, 1-Bromo-4-(3-bromopropyl)benzene | smolecule.com |

| Nitration | HNO3 / H2SO4 | 1-Nitro-2-(3-bromopropyl)benzene, 1-Nitro-4-(3-bromopropyl)benzene | smolecule.comuomustansiriyah.edu.iq |

| Sulfonation | SO3 / H2SO4 | 2-(3-Bromopropyl)benzenesulfonic acid, 4-(3-Bromopropyl)benzenesulfonic acid | uomustansiriyah.edu.iqnumberanalytics.com |

Friedel-Crafts Reactions and Alkylation of the Aromatic Moiety

The Friedel-Crafts reactions are a set of reactions that involve the alkylation or acylation of an aromatic ring. These reactions are important for forming new carbon-carbon bonds.

Friedel-Crafts Alkylation: In a typical Friedel-Crafts alkylation, an aromatic compound reacts with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl3). uomustansiriyah.edu.iqmt.com The reaction proceeds through the formation of a carbocation electrophile. libretexts.org this compound itself can act as an alkylating agent in Friedel-Crafts reactions. For example, its reaction with benzene in the presence of AlCl3 can lead to the formation of diphenylpropane, particularly at higher temperatures. stackexchange.com At lower temperatures (6-12 °C), the reaction between 1-chloro-3-bromopropane and benzene with AlCl3 has been shown to selectively form this compound in 60% yield, highlighting the greater reactivity of the C-Cl bond over the C-Br bond under these conditions. stackexchange.com

A significant limitation of Friedel-Crafts alkylation is the possibility of carbocation rearrangements, especially when using alkyl halides with carbon chains longer than two carbons. libretexts.org Additionally, the product of the alkylation is more reactive than the starting material because the newly added alkyl group is activating, which can lead to polyalkylation. libretexts.org

Friedel-Crafts Acylation: Friedel-Crafts acylation involves the reaction of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. This reaction introduces an acyl group (-C(O)R) to the ring. Unlike alkylation, the acylation product is deactivated towards further substitution, thus preventing polyacylation. mt.com The resulting ketone can then be reduced to an alkyl group if desired. This two-step process (acylation followed by reduction) is a common strategy to introduce straight-chain alkyl groups onto an aromatic ring without rearrangement. pressbooks.pub

The following table summarizes key aspects of Friedel-Crafts reactions relevant to this compound:

| Reaction Type | Reactants | Catalyst | Key Features / Products | Reference(s) |

| Friedel-Crafts Alkylation | Benzene + this compound | AlCl3 | Can form diphenylpropane. | stackexchange.com |

| Friedel-Crafts Alkylation | Benzene + 1-Chloro-3-bromopropane | AlCl3 (6-12 °C) | Forms this compound. | stackexchange.com |

| Friedel-Crafts Alkylation | Aromatic Ring + Alkyl Halide | Lewis Acid (e.g., AlCl3) | Prone to carbocation rearrangement and polyalkylation. | mt.comlibretexts.org |

| Friedel-Crafts Acylation | Aromatic Ring + Acyl Halide | Lewis Acid (e.g., AlCl3) | Forms a ketone; no rearrangement; deactivates the ring to further substitution. | mt.compressbooks.pub |

Applications in Advanced Organic Synthesis and Materials Science

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The structure of (3-bromopropyl)benzene makes it an ideal starting point or intermediate for constructing complex molecules with therapeutic potential. The bromine atom functions as an excellent leaving group, enabling the straightforward attachment of the 3-phenylpropyl moiety to diverse molecular scaffolds through nucleophilic substitution reactions.

This compound is utilized as a chemical intermediate in the synthesis of analogues of MraY natural inhibitors, which are being investigated as a novel class of antibacterial agents. rsc.orgvulcanchem.comrsc.orgnih.gov MraY is a crucial bacterial enzyme, specifically a phospho-MurNAc-pentapeptide translocase, that plays an essential role in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. dntb.gov.ua Targeting MraY is a promising strategy for developing new antibiotics. dntb.gov.ua Natural inhibitors of MraY are often complex molecules, and this compound serves as a key building block for creating simplified, yet effective, synthetic versions of these inhibitors. rsc.orgrsc.org

Guanidine (B92328) and its derivatives are important structural motifs found in many biologically active compounds and are explored for a wide range of therapeutic applications. researchgate.net Research has demonstrated the use of this compound in the synthesis of new guanidine derivatives with potential dual activity. In one multi-step synthesis, this compound was first prepared from 3-phenyl-1-propanol (B195566) and subsequently used as an alkylating agent to build the framework of novel 1,3-disubstituted guanidines. rsc.org These specific derivatives were designed and evaluated as histamine (B1213489) H3 receptor (H3R) antagonists, which also exhibited cholinesterase inhibitory effects and breast cancer cell line activity. rsc.org

The utility of this compound extends to the synthesis of various other classes of therapeutic agents. Its role as a reactive intermediate allows for its incorporation into diverse molecular structures, leading to the development of compounds with a range of pharmacological activities. The 3-phenylpropyl group introduced by this reagent can be critical for binding to biological targets.

Key research findings include its use in the preparation of quinolinone derivatives that have been identified as potent and selective monoamine oxidase-B (MAO-B) inhibitors, which are relevant for treating neurodegenerative diseases. rsc.orgrsc.org Furthermore, it has been employed as a reagent in the synthesis of novel pyrazole (B372694) and imidazole (B134444) derivatives targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key protein in angiogenesis, which is a process critical to cancer growth. researchgate.net

| Therapeutic Target/Class | Specific Compound Class | Role of this compound | Potential Application | Citation |

|---|---|---|---|---|

| Monoamine Oxidase B (MAO-B) | Quinolinone Derivatives | Building block for the inhibitor structure. | Neurodegenerative Diseases (e.g., Parkinson's) | rsc.orgrsc.org |

| Histamine H3 Receptor (H3R) | 1,3-Disubstituted Guanidines | Alkylating agent to introduce the phenylpropyl moiety. | Cognitive Disorders, Cancer | rsc.org |

| VEGFR2 | Pyrazole/Imidazole Derivatives | Reagent for synthesizing inhibitor analogues. | Cancer (Anti-angiogenesis) | researchgate.net |

| Bacterial MraY Enzyme | MraY Inhibitor Analogues | Intermediate for synthetic analogues of natural inhibitors. | Bacterial Infections | rsc.orgrsc.orgnih.gov |

Development of Novel Guanidine Derivatives

Building Block for Agrochemicals and Specialty Chemicals

The same reactivity that makes this compound valuable in pharmaceutical synthesis also applies to the agrochemical and specialty chemical industries. vulcanchem.com It serves as a versatile building block for creating new molecules with potential herbicidal, pesticidal, or other useful properties. The 3-phenylpropyl fragment can be incorporated into larger structures to modify their biological activity, stability, or physical properties. Its role as a reactive intermediate is crucial for generating libraries of new compounds that can be screened for desired agrochemical activities.

Synthesis of Polymeric Materials, Liquid Crystals, and Advanced Functional Materials

In materials science, this compound and its derivatives are employed in the synthesis of polymers and other advanced functional materials. The presence of both the reactive bromine atom and the aromatic ring allows for the design of materials with specific thermal, mechanical, or optical properties. While direct application in liquid crystals is more commonly reported for its substituted analogues, the phenylpropyl structural motif is a component investigated in the design of liquid crystalline materials.

A significant application in polymer science is the use of this compound as a precursor for monomers used in controlled polymerization techniques. For instance, the monomer 3-phenylpropyl methacrylate (B99206) (PPMA) is used to create advanced block copolymers.

Detailed research has shown the synthesis of poly(stearyl methacrylate-b-3-phenylpropyl methacrylate) (PSMA-b-PPPMA) diblock copolymers via Reversible Addition-Fragmentation Chain Transfer (RAFT) dispersion polymerization. rsc.org This strategy allows for the creation of soft matter nanoparticles with controlled and diverse morphologies, including spheres, worms, and vesicles, by polymerizing PPMA in the presence of a PSMA macro-chain transfer agent. rsc.org The resulting polymeric nanoparticles exhibit thermoreversible properties, where a material can switch between a gel and a free-flowing solution upon heating, driven by changes in the polymer morphology. This compound is a key precursor for the PPMA monomer required for these advanced polymerization processes.

Furthermore, alkyl halides like this compound are classic examples of initiators for Atom Transfer Radical Polymerization (ATRP). This powerful technique allows for the synthesis of polymers with well-defined molecular weights, architectures, and narrow molecular weight distributions, making this compound a valuable tool for designing and creating a wide array of functional polymeric materials.

Incorporation into Optoelectronic and Electronic Materials

This compound and its derivatives serve as crucial intermediates in the development of materials for electronic and optoelectronic applications. The key to its utility is the presence of the bromopropyl group, which allows for further chemical modifications, and the phenyl group, which forms the core of the material's backbone.

Derivatives such as 1-(3-Bromopropyl)-3-methoxybenzene are considered key intermediates for optoelectronic materials and building blocks for small molecule semiconductors. chemscene.com The structure is suitable for creating self-assembling materials and deuterated optoelectronic materials. chemscene.com Similarly, other substituted versions like 1-(3-bromopropyl)-2-chloro-6-ethoxybenzene (B14063948) can be functionalized to create polymers or liquid crystals intended for use in optoelectronic devices. vulcanchem.com The reactivity of the bromopropyl chain enables its incorporation into larger, more complex systems through alkylation and cross-coupling reactions, while the substituted benzene (B151609) ring influences the electronic properties of the final material. vulcanchem.com This adaptability makes the this compound scaffold a valuable component in the synthesis of dyes and organometallic compounds, which are integral to various electronic technologies.

Precursor in Chiral Synthesis and Asymmetric Catalysis

The this compound structure is a foundational precursor in the field of asymmetric synthesis, where the goal is to create specific three-dimensional molecular architectures (enantiomers). Its role as a reactive intermediate allows for the construction of complex chiral molecules and catalysts. The bromine atom on the propyl chain is an excellent leaving group, facilitating nucleophilic substitution reactions that are central to building chiral centers.

Research has demonstrated its utility in the industrial-scale asymmetric synthesis of chiral amine active pharmaceutical ingredients (APIs). For instance, derivatives like 1-(3-bromopropyl)-3-trifluoromethylbenzene are key intermediates in the synthesis of drugs such as Cinacalcet and Rivastigmine. researchgate.netbeilstein-journals.org In these processes, the bromopropyl moiety is used to alkylate a chiral amine, a critical step in forming the final enantiomerically pure drug molecule. beilstein-journals.org This highlights how the fundamental structure of this compound is leveraged to achieve high levels of stereocontrol in complex syntheses.

Asymmetric Synthesis of Enantioenriched Cyclic Structures

The this compound framework is instrumental in building chiral catalysts and intermediates for the synthesis of enantioenriched cyclic compounds. These cyclic structures are valuable in pharmaceuticals and materials science.

One notable application involves the synthesis of chiral catalysts for asymmetric cyclopropanation. A derivative, (R)-3-(3-bromopropyl)-2,2-diphenyloxirane, is used as a starting material to construct a chiral tetrahydroselenophene catalyst. nih.gov This specialized selenium-based catalyst is then employed in the reaction of (E)-chalcones to produce cyclopropanes with outstanding enantioselectivities, reaching up to 99% enantiomeric excess (ee). nih.gov The bromopropyl group is essential for forming the heterocyclic catalyst ring.

Furthermore, this compound itself is a precursor for creating reactants used in cycloaddition reactions. For example, it can be converted to 1,3-dibromopropyl benzene, an intermediate envisioned for use in Lewis-acid catalyzed [4+2]-cycloadditions with ketenes to synthesize synthetically important cyclohexanones. dcu.ie

| Precursor/Reactant Derived from this compound | Reaction Type | Product Class | Enantiomeric Excess (ee) |

| (R)-3-(3-bromopropyl)-2,2-diphenyloxirane | Asymmetric Cyclopropanation | Chiral Cyclopropanes | Up to 99% nih.gov |

| 1,3-dibromopropyl benzene | [4+2]-Cycloaddition | Cyclohexanones | N/A dcu.ie |

Role in Chiral Organoselenium Compound Synthesis

This compound derivatives are pivotal in the synthesis of chiral organoselenium compounds, which are gaining importance as highly effective catalysts in asymmetric reactions. nih.gov The synthesis of these specialized catalysts often relies on building blocks derived from the bromopropyl structure.

A key example is the synthesis of a novel class of chiral tetrahydroselenophene catalysts from (R)-3-(3-bromopropyl)-2,2-diphenyloxirane. nih.gov In this process, the bromopropyl group is integral to forming the chiral selenium-containing heterocyclic ring system. These resulting chiral selenide (B1212193) catalysts have proven to be the first to effectively catalyze enantioselective cyclopropanation reactions, yielding products with high yields and excellent enantioselectivities. nih.gov The development of such catalysts showcases the critical role of the this compound scaffold in advancing the field of asymmetric catalysis mediated by selenium. nih.gov

Biocatalytic Epoxidation of Alkenes Utilizing this compound Derivatives

Biocatalysis offers a highly selective and environmentally friendly method for synthesizing chiral compounds. Styrene monooxygenases (SMOs) are enzymes that can catalyze the epoxidation of alkenes to produce chiral epoxides with exceptional enantiopurity. mdpi.comresearchgate.net

In this context, a derivative of this compound is used as a substrate for whole-cell biocatalysis. Specifically, whole cells of Escherichia coli expressing a recombinant SMO from Marinobacterium litorale are used to convert the alkene precursor of this compound into its corresponding chiral epoxide, 2-(3-bromopropyl)oxirane. mdpi.com This biotransformation is highly efficient and selective, producing the epoxide with an excellent enantiomeric excess (ee) of 99%. mdpi.comresearchgate.net Chiral epoxides are valuable building blocks in organic synthesis, and this biocatalytic route demonstrates a green and effective method for their production. mdpi.com

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) |

| Alkene precursor of this compound | Styrene Monooxygenase (SMO) | 2-(3-bromopropyl)oxirane | >99% mdpi.comresearchgate.net |

Functionalization of Surfaces and Nanomaterials

The functionalization of surfaces and nanomaterials is a critical step in creating advanced materials for catalysis, sensing, and electronics. The this compound structure, particularly when combined with a silane (B1218182) moiety (e.g., 3-bromopropyltrimethoxysilane), is a powerful tool for this purpose. cfsilicones.com The trimethoxysilane (B1233946) group allows for covalent attachment to oxide surfaces, while the bromopropyl group provides a reactive site for further chemical modification. cfsilicones.comcmu.edu This dual functionality enables the grafting of organic molecules onto inorganic substrates like silica (B1680970), effectively altering the surface properties. cfsilicones.com This strategy is used to immobilize molecules on metal oxides for applications in catalysis and biosensing and to initiate surface-grafted polymerization. cmu.edu

Grafting Strategies onto Mesoporous Silica Surfaces

Mesoporous silica materials, such as SBA-15 and MCM-41, are widely used as catalyst supports and adsorbents due to their high surface area and ordered pore structures. Grafting organic functional groups onto these surfaces can tailor their properties for specific applications. The use of 3-bromopropyltriethoxysilane is a key strategy for achieving this functionalization. researchgate.netrsc.org

Studies have investigated the grafting of 3-bromopropyl groups onto mesoporous silica (SBA-15) and the subsequent reaction with diamine probe molecules to estimate the spacing between the grafted functions. researchgate.netrsc.org The outcome of these substitution reactions was found to be highly dependent on the chain length of the diamine and the spatial distribution of the bromopropyl groups on the silica surface. researchgate.net

Two primary reaction products were observed:

Linear Species: Formed via a one-to-one substitution, where one diamine molecule reacts with one bromopropyl group. This was the exclusive product when using N,N'-dimethylethylenediamine (C2DA). rsc.org

Bridge Species: Formed via a one-to-two substitution, where one diamine molecule reacts with two adjacent bromopropyl groups, creating a bridge. This was observed with longer chain diamines when the diamine-to-bromide ratio was low. rsc.org

The formation of these species, confirmed by 13C-NMR analysis, serves as a reliable indicator of the spacing between the grafted bromopropyl groups. researchgate.netrsc.org Comparative studies on different silica substrates revealed that the order of pair spacings of the grafted groups was MCM-41 < SBA-15 ≪ fumed silica. rsc.org This finding suggests that the grafting process is influenced by the competition between the silane's reaction with surface silanol (B1196071) groups and its diffusion into the material's pores. rsc.org

| Silica Substrate | Pore Size (nm) | Grafted Groups per nm² | Inferred Pair Spacing |

| MCM-41 | 2.4 | 0.8 | Smallest rsc.org |

| SBA-15 | 7.6 | 1.1 | Intermediate rsc.org |

| Fumed Silica | N/A | 1.2 | Largest rsc.org |

"Click Chemistry" Applications for Surface Modification

This compound and its derivatives serve as valuable precursors for the functionalization of surfaces through "click chemistry," a set of powerful, reliable, and selective reactions. The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. The process typically involves a two-step procedure: initial grafting of a (3-bromopropyl)-containing molecule onto a surface, followed by conversion of the bromine to an azide (B81097), and subsequent "clicking" with an alkyne-functionalized molecule.

A common strategy involves the use of silane derivatives of this compound to modify silica-based surfaces or other materials with hydroxyl groups, such as magnetite nanoparticles. For instance, (3-bromopropyl)trimethoxysilane (B1329998) can be used to introduce bromopropyl groups onto a surface via a silanization reaction. researchgate.net These surface-bound bromides are then converted to azides through nucleophilic substitution with sodium azide. researchgate.net This azide-functionalized surface is then ready to undergo a "click" reaction with a terminal alkyne in the presence of a copper(I) catalyst, covalently attaching the alkyne-containing molecule to the surface. researchgate.net

This methodology has been successfully employed for the surface modification of magnetite nanoparticles (Fe₃O₄). researchgate.net In one study, the nanoparticles were first treated with (3-bromopropyl)trimethoxysilane to introduce bromine functional groups. researchgate.net Subsequently, these groups were transformed into azides. researchgate.net The resulting azide-functionalized nanoparticles were then reacted with acetylene-functionalized polymers, such as poly(ethylene glycol) (a-PEG) and poly(ε-caprolactone) (a-PCL), via a "click" reaction to graft the polymer chains onto the nanoparticle surface. researchgate.net The success of each functionalization step was confirmed using Fourier Transform Infrared Spectroscopy (FTIR). researchgate.net

The table below summarizes the typical reaction sequence and the reagents involved in the surface modification of magnetite nanoparticles using a (3-bromopropyl) derivative and click chemistry.

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Silanization | (3-bromopropyl)trimethoxysilane | To introduce bromine functional groups on the nanoparticle surface. |

| 2 | Azidation | Sodium azide | To convert the surface bromine groups to azide groups. |

| 3 | Click Reaction | Acetylene-functionalized polymer (e.g., a-PEG, a-PCL), Copper(I) catalyst | To graft the polymer onto the nanoparticle surface via a triazole linkage. |

Research has also explored the grafting of (3-bromopropyl)triethoxysilane (B1615526) onto mesoporous silica surfaces like SBA-15. researchgate.net While this particular study focused on subsequent substitution reactions with diamines, it highlights the initial step of anchoring bromopropyl groups, which is the prerequisite for their conversion to azides and subsequent click chemistry applications. researchgate.net Further modification of such surfaces can be achieved through various covalent coupling reactions, including click reactions. researchgate.net

The versatility of click chemistry allows for the attachment of a wide array of molecules to surfaces, enabling the tailoring of surface properties for specific applications in materials science and beyond. The use of this compound derivatives as the initial anchoring point is a key enabler of this powerful surface engineering strategy.

Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and purity of (3-Bromopropyl)benzene. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within the this compound molecule. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively. rsc.orgichemical.com

In ¹H NMR spectroscopy, the aromatic protons of the benzene (B151609) ring typically appear as a multiplet in the range of δ 7.06-7.32 ppm. rsc.orgichemical.com The protons of the propyl chain exhibit distinct signals: the two protons on the carbon adjacent to the benzene ring (PhCH₂) resonate as a triplet around δ 2.68-2.80 ppm, the two protons on the central carbon of the propyl chain (-CH₂-) appear as a multiplet between δ 1.99-2.18 ppm, and the two protons on the carbon bonded to the bromine atom (-CH₂Br) show a triplet at approximately δ 3.29-3.39 ppm. rsc.orgichemical.com

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atoms of the benzene ring show signals in the aromatic region, typically around δ 126.3, 128.6, 128.7, and 140.7 ppm. rsc.org The propyl chain carbons are observed at approximately δ 32.8, 34.0, and 34.1 ppm. rsc.org The specific chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used. rsc.orgichemical.com

¹H NMR Data for this compound

| Protons | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|

| Aromatic (C₆H₅) | 7.06 - 7.32 | Multiplet | - |

| PhCH₂- | 2.68 - 2.80 | Triplet | ~7.4 |

| -CH₂CH₂Br | 1.99 - 2.18 | Multiplet | ~7.2 |

| -CH₂Br | 3.29 - 3.39 | Triplet | ~6.5 |

Data sourced from multiple references and may represent a range of observed values. rsc.orgichemical.com

¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ ppm) |

|---|---|

| C1 (ipso) | 140.7 |

| C2/C6 (ortho) | 128.7 |

| C3/C5 (meta) | 128.6 |

| C4 (para) | 126.3 |

| PhCH₂- | 34.1 |

| -CH₂CH₂Br | 34.0 |

| -CH₂Br | 32.8 |

Data sourced from a representative study. rsc.org

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The IR spectrum exhibits characteristic absorption bands that confirm the presence of both the aromatic ring and the alkyl bromide group. vwr.com

Key IR absorption frequencies include:

Aromatic C-H stretching: Aromatic compounds typically show C-H stretching vibrations in the region of 3000-3100 cm⁻¹. uc.edulibretexts.org

Aliphatic C-H stretching: The C-H bonds of the propyl chain exhibit strong stretching absorptions between 2850 and 3000 cm⁻¹. uc.edulibretexts.org

Aromatic C=C stretching: The benzene ring shows characteristic C=C stretching bands in the 1450-1600 cm⁻¹ range. libretexts.org

C-Br stretching: A key feature for this compound is the C-Br stretching vibration, which is typically observed in the range of 550-600 cm⁻¹.

The presence of these specific bands in the IR spectrum provides strong evidence for the structure of this compound. nist.gov

Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-Br Stretch | 550 - 600 | Strong |

Data compiled from typical ranges for the respective functional groups. uc.edulibretexts.org

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which can further confirm its structure. nih.gov The molecular weight of this compound is approximately 199.09 g/mol . vwr.com

In the mass spectrum of this compound, the molecular ion peak (M⁺) is observed at m/z 198 and 200, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). chemicalbook.com A common fragmentation pattern involves the loss of the bromine atom, leading to a significant peak at m/z 119, which corresponds to the 3-phenylpropyl cation. Another prominent peak is often seen at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), a common fragment in compounds containing a benzyl (B1604629) group. nih.govchemicalbook.com

Key Mass Spectrometry Fragments for this compound

| m/z | Ion Structure | Description |

|---|---|---|

| 198/200 | [C₉H₁₁Br]⁺ | Molecular Ion (M⁺) |

| 119 | [C₉H₁₁]⁺ | Loss of Bromine radical |

| 91 | [C₇H₇]⁺ | Tropylium Ion |

Data based on common fragmentation patterns for alkylbenzenes and organobromides. nih.govchemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Identification

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to investigate the properties of this compound that may be difficult to measure experimentally. These studies offer insights into the molecule's reactivity, stability, and intermolecular interactions.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to model the electronic structure of this compound. These calculations can predict various properties, including bond lengths, bond angles, and the distribution of electron density within the molecule. uwosh.edutjpr.org

For instance, DFT calculations can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tjpr.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. tjpr.org A smaller HOMO-LUMO gap generally suggests higher reactivity. tjpr.org These calculations can also model the electrostatic potential surface, which indicates the regions of the molecule that are electron-rich or electron-poor, providing clues about its reactivity towards electrophiles and nucleophiles. uwosh.edu Theoretical studies on related brominated compounds have utilized methods like B3LYP/6-31G* to optimize geometry and calculate bond dissociation energies, which are crucial for understanding thermal stability.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its behavior in different environments, such as in solution, and how it interacts with other molecules. nih.govnih.gov

These simulations can model the solvation of this compound in various solvents, helping to understand its solubility and the nature of solute-solvent interactions. nih.gov By simulating the interactions between multiple this compound molecules, MD can also provide information about its liquid-state properties and how the molecules pack together. The intermolecular forces, including van der Waals interactions and potential weak hydrogen bonds involving the aromatic ring, can be analyzed through these simulations. nih.gov Such studies on similar aromatic and aliphatic compounds have been used to investigate solvation structures and intermolecular forces in various solvents. nih.govut.ac.ir

Prediction of Reaction Pathways and Transition States

Computational chemistry serves as a powerful tool for elucidating the complex reaction mechanisms of this compound. Through theoretical calculations, researchers can model potential reaction pathways, identify intermediate structures, and characterize the high-energy transition states that govern reaction rates and product distributions. These predictive studies are crucial for understanding reactivity and for designing optimized synthetic protocols.

Computational Modeling of Reaction Mechanisms

Density Functional Theory (DFT) is a predominant computational method used to investigate the reactions of this compound. DFT calculations allow for the modeling of transition states for fundamental reaction types such as nucleophilic substitution (S_N2) and elimination (E2) pathways. By calculating the potential energy surface of a reaction, scientists can map the energetic landscape from reactants to products. The peaks on this landscape correspond to transition states, and the valleys represent intermediates. The calculated energy barrier, or activation energy, for a given transition state provides a quantitative measure of the reaction's feasibility.

For instance, in nucleophilic substitution reactions involving this compound, the bromine atom acts as an effective leaving group, facilitating attack by various nucleophiles. Computational models can predict the geometry of the S_N2 transition state, where the nucleophile and the leaving group are simultaneously bonded to the alpha-carbon of the propyl chain. These models help to rationalize how factors like solvent effects and the steric hindrance of the nucleophile influence the reaction rate. Molecular dynamics (MD) simulations can further be employed to understand the influence of the solvent environment on reaction trajectories.

Case Study: Nickel-Catalyzed Alkylation

A practical application of this compound in complex synthesis is its use as an alkyl source in transition-metal-catalyzed reactions. In a recently developed nickel-catalyzed reductive germylative alkylation, this compound was used as a model substrate to react with activated olefins like ethyl acrylate. nih.gov While the study focused on reaction discovery, the principles of computational chemistry are frequently applied to such catalytic cycles to understand the mechanism. nih.gov Theoretical calculations for similar catalytic systems often involve modeling the key steps: oxidative addition of the alkyl halide to the metal center, migratory insertion of the olefin, and reductive elimination to yield the final product. Predicting the transition state energies for each step can reveal the rate-determining step and explain observed product yields and selectivities.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound and magnesium is a foundational transformation. This reaction is known to be highly exothermic and can have a significant hazard potential, making the prediction of its thermokinetic parameters essential for safety. hzdr.de Computational studies on Grignard reagent formation can model the insertion of the magnesium atom into the carbon-bromine bond.

Furthermore, the subsequent reactions of the formed 3-phenylpropylmagnesium bromide are amenable to computational analysis. DFT calculations have been successfully used to study the mechanism of Grignard reagent additions to carbonyls and other electrophiles. chemrxiv.org These studies investigate the structures of pre-reaction complexes and the transition states for the addition step, often including explicit solvent molecules to achieve results that align well with experimental observations. chemrxiv.org

The table below summarizes the application of computational methods in predicting reaction pathways for this compound.

| Computational Method | Application | Predicted Information |

| Density Functional Theory (DFT) | Nucleophilic Substitution (S_N2), Elimination (E2) | Transition state geometries, activation energy barriers, reaction mechanism (concerted vs. stepwise) |

| Molecular Dynamics (MD) | General reaction analysis | Solvent effects on reaction kinetics and pathways |

| DFT in Catalysis | Nickel-catalyzed cross-coupling | Mechanism of catalytic cycle (e.g., oxidative addition, reductive elimination), rate-determining step |

| DFT for Grignard Reactions | Formation and reaction of Grignard reagents | Thermokinetic parameters, transition states for addition to electrophiles, prediction of stereoselectivity |

Q & A

Q. What are the standard methods for synthesizing (3-bromopropyl)benzene, and how do reaction conditions influence yield?

this compound is commonly synthesized via radical bromination of hydrocinnamyl derivatives or nucleophilic substitution of 3-phenylpropanol using HBr. Key parameters include temperature control (e.g., 40–80°C for substitution reactions) and stoichiometric excess of brominating agents (e.g., PBr₃ or HBr) to minimize side products like dibrominated byproducts . Evidence from coupling reactions (e.g., nickel-catalyzed reductive alkylation) suggests yields improve under inert atmospheres (N₂/Ar) and with polar aprotic solvents (THF, DMF) .

Q. How can researchers characterize the purity and structural identity of this compound?

- GC-MS : Used to confirm molecular ion peaks (m/z 198–200 for Br isotopes) and detect impurities (e.g., residual 3-phenylpropanol) .

- NMR : ¹H NMR shows distinct signals: δ 1.8–2.1 ppm (m, CH₂Br), δ 2.6–2.8 ppm (t, CH₂ adjacent to benzene), and δ 7.2–7.4 ppm (aromatic protons). ¹³C NMR confirms quaternary carbons and Br-C connectivity .

- Physical properties : Density (1.31 g/cm³ at 25°C) and boiling point (129°C at 29 mmHg or 237–238°C at atmospheric pressure) serve as benchmarks for purity .

Q. What safety protocols are critical when handling this compound in the lab?

The compound is classified as acutely toxic (oral, dermal) and a skin/eye irritant (GHS Category 4/2). Key precautions:

- Use fume hoods and PPE (nitrile gloves, goggles).

- Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic decomposition .

- Store under inert atmosphere (N₂) at room temperature to minimize bromide hydrolysis .

Advanced Research Questions

Q. How does this compound participate in transition-metal-catalyzed cross-coupling reactions, and what are common selectivity challenges?

The compound acts as an alkylating agent in reactions like Suzuki-Miyaura or Negishi couplings. Challenges include:

- β-Hydride elimination : Competing elimination pathways reduce alkyl transfer efficiency. Using bulky ligands (e.g., PCy₃) or low-temperature conditions (−78°C) suppresses this .

- Radical intermediates : In nickel-catalyzed reactions, radical rebound mechanisms can lead to over-alkylation. Kinetic studies show additives like Mg(OTf)₂ improve selectivity .

Q. What analytical strategies resolve contradictions in reported reaction outcomes involving this compound?

Discrepancies in product distributions (e.g., mono- vs. di-substituted derivatives) often arise from:

- Solvent polarity : Polar solvents (DMF) favor SN2 pathways, while nonpolar solvents (toluene) promote radical intermediates.